molecular formula C11H22N2O B574030 1-(4-PIPERIDINYLMETHYL)-3-PIPERIDINOL CAS No. 184969-18-4

1-(4-PIPERIDINYLMETHYL)-3-PIPERIDINOL

Cat. No.: B574030
CAS No.: 184969-18-4
M. Wt: 198.31
InChI Key: BKFCTWDQAXSQOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Piperidinylmethyl)-3-piperidinol (CAS 184969-18-4) is a chemical compound featuring a piperidine ring substituted with a hydroxymethylpiperidine group. This structure is of significant interest in medicinal and organic chemistry research due to its potential as a versatile building block or intermediate. Compounds containing piperidine scaffolds are prevalent in pharmaceuticals and are frequently investigated for their biological activities . The piperidine moiety is a common structural feature in a wide range of bioactive molecules and is often explored in drug discovery and development . For instance, piperidine-based structures are fundamental in the synthesis of various pharmacological agents, including potent analgesics of the 4-anilidopiperidine class and natural alkaloids like piperine, which has demonstrated anticonvulsant properties in research settings . The presence of the hydroxymethyl group and the secondary alcohol on the piperidine ring in this compound provides potential sites for chemical modification, making it a valuable intermediate for synthesizing more complex molecules for research purposes. This product is intended for research use only and is not intended for diagnostic or therapeutic procedures.

Properties

CAS No.

184969-18-4

Molecular Formula

C11H22N2O

Molecular Weight

198.31

IUPAC Name

1-(piperidin-4-ylmethyl)piperidin-3-ol

InChI

InChI=1S/C11H22N2O/c14-11-2-1-7-13(9-11)8-10-3-5-12-6-4-10/h10-12,14H,1-9H2

InChI Key

BKFCTWDQAXSQOD-UHFFFAOYSA-N

SMILES

C1CC(CN(C1)CC2CCNCC2)O

Synonyms

1-(4-PIPERIDINYLMETHYL)-3-PIPERIDINOL

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Pharmacological Profiles: Analgesic derivatives (e.g., 1-[1-(2-methylphenyl)(cyclohexyl)]-3-piperidinol) demonstrate time-dependent efficacy in pain models, whereas G-quadruplex binders prioritize thermodynamic stabilization (ΔTm increases) .
  • Metabolic Fate: Glucuronidation at the 3-hydroxy position (as in ) enhances water solubility and renal excretion, a property that may limit the bioavailability of unmodified this compound .

Physicochemical Properties

  • Solubility and Stability: The 3-hydroxy group increases hydrophilicity, but the 4-piperidinylmethyl substituent may reduce aqueous solubility compared to smaller analogs like 3-piperidinol hydrochloride (logP ≈ 0.5 vs. ~1.2 for the target compound) .
  • Melting Points : tert-Butyl N-(4-piperidinylmethyl)carbamate, a protected analog, melts at 106–108°C, suggesting moderate thermal stability for related derivatives .

Preparation Methods

Boc-Protected Intermediate Synthesis

A widely adopted method, as exemplified in the synthesis of related piperidine derivatives (e.g., 1-piperidin-4-yl-1,3-dihydro-imidazol[4,5-b]pyridin-2-ones), involves Boc protection of 4-piperidone hydrochloride. The protocol proceeds as follows:

  • Synthesis of N-Boc-4-piperidone :

    • Reactants : 4-Piperidone hydrochloride, dimethyl dicarbonate, sodium bicarbonate.

    • Solvent : 50% aqueous acetone (5–20 mL/g substrate ratio).

    • Conditions : Room temperature, 24 hours.

    • Yield : 93%.

    The reaction achieves selective protection of the amine, avoiding over-alkylation. The Boc group stabilizes the intermediate for subsequent functionalization.

  • Amination and Borohydride Reduction :

    • Reactants : N-Boc-4-piperidone, ammonia ethanol solution, titanium tetraisopropylate, sodium borohydride.

    • Conditions : Nitrogen atmosphere, room temperature, controlled addition to maintain <30°C.

    • Workup : Acidic extraction (1N HCl), neutralization (10% NaOH), and ethyl acetate washing.

    • Yield : 82%.

    This step generates 4-amino-1-Boc-piperidine, a critical intermediate for introducing the piperidinylmethyl group.

  • Coupling with 3-Piperidinol :

    • Reactants : 4-Amino-1-Boc-piperidine, 3-piperidinol, nitrine diphenyl phosphoester, triethylamine.

    • Solvent : Toluene, reflux for 5 hours.

    • Workup : Recrystallization with ethyl acetate/methanol.

    • Yield : 78%.

    Deprotection of the Boc group (e.g., using HCl/dioxane) yields the final product.

Nucleophilic Substitution with Protected Intermediates

Chloromethyl Intermediate Route

A method analogous to GB2031412A employs chloromethyl intermediates for alkylation:

  • Synthesis of 1-Chloromethyl-3-piperidinol :

    • Reactants : 3-Piperidinol, chloromethyl methyl ether, base (e.g., K₂CO₃).

    • Solvent : Dichloromethane, 0°C to room temperature.

    • Yield : ~85% (estimated from analogous reactions).

  • Coupling with 4-Piperidine :

    • Reactants : 1-Chloromethyl-3-piperidinol, 4-piperidine, triethylamine.

    • Solvent : Acetonitrile, reflux for 12 hours.

    • Workup : Column chromatography (SiO₂, CH₂Cl₂/MeOH).

    • Yield : 65–70%.

    This route avoids Boc protection but requires careful control of stoichiometry to prevent di-alkylation.

Mannich Reaction-Based Assembly

Three-Component Coupling

The Mannich reaction offers a one-pot strategy for constructing the C–N–C backbone:

  • Reactants :

    • 3-Piperidinol (amine component).

    • Formaldehyde (carbonyl component).

    • 4-Piperidine (nucleophile).

  • Conditions :

    • Catalyst : HCl or AcOH.

    • Solvent : Ethanol/water (1:1), 60°C, 6 hours.

    • Workup : Neutralization, extraction, distillation.

    • Yield : 50–55% (extrapolated from).

    While efficient, this method struggles with regioselectivity and often requires purification via recrystallization.

Comparative Analysis of Methods

Method Advantages Disadvantages Yield
Reductive AminationHigh yields, scalableMulti-step, Boc deprotection required78%
Nucleophilic SubstitutionFewer steps, no protection neededRisk of di-alkylation70%
Mannich ReactionOne-pot synthesisLow regioselectivity55%

Optimization and Challenges

Solvent and Temperature Effects

  • Reductive Amination : Aqueous acetone enhances Boc protection efficiency by stabilizing intermediates. Elevated temperatures (>40°C) reduce yields due to Boc group decomposition.

  • Nucleophilic Substitution : Polar aprotic solvents (e.g., DMF) improve reactivity but complicate purification.

Catalytic Innovations

Recent advances in organocatalysis (e.g., proline derivatives) could enhance Mannich reaction efficiency, though no direct studies on this compound exist .

Q & A

Basic: What foundational theories guide the synthesis and characterization of 1-(4-piperidinylmethyl)-3-piperidinol?

Methodological Answer:
The synthesis of this compound is typically anchored in organic reaction mechanisms (e.g., nucleophilic substitution, reductive amination) and stereochemical principles . Characterization relies on spectroscopic techniques (IR, GC-MS, NMR) to confirm structural integrity . Theoretical frameworks such as molecular orbital theory and steric hindrance models inform synthetic pathway optimization . For example, IR spectroscopy identifies hydroxyl and amine functional groups, while GC-MS validates purity .

Basic: How is the compound’s solubility and stability assessed under varying experimental conditions?

Methodological Answer:
Solubility is evaluated via phase-solubility studies in solvents of varying polarity (e.g., water, DMSO, ethanol). Stability is tested using accelerated degradation studies (e.g., exposure to heat, light, pH extremes) followed by HPLC or UV-Vis spectroscopy to quantify decomposition products . For reproducibility, use controlled environmental chambers to standardize temperature and humidity .

Advanced: What factorial design approaches optimize the synthesis yield of this compound?

Methodological Answer:
A full factorial design or Taguchi orthogonal array can systematically vary parameters (e.g., temperature, catalyst concentration, reaction time). For example, a 2³ factorial design (3 factors, 2 levels each) identifies interactions between reagents. Post-optimization, apply ANOVA to determine significant variables and derive predictive regression models . This method reduces experimental runs by 50% compared to one-factor-at-a-time approaches .

Advanced: How are contradictions in biological activity data resolved across studies?

Methodological Answer:
Contradictions arise from variability in assay conditions (e.g., cell lines, incubation times) or impurity profiles . Resolve via:

  • Meta-analysis of published data to identify confounding variables .
  • Dose-response curve standardization (IC₅₀/EC₅₀ comparisons under identical protocols).
  • Purity validation using LC-MS to exclude confounding by isomers or degradation products .
    Theoretical alignment with receptor-binding models (e.g., molecular docking) further contextualizes discrepancies .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:
Follow OSHA/NIOSH guidelines for amine derivatives:

  • Use fume hoods and PPE (gloves, goggles) to prevent inhalation/skin contact.
  • Store in airtight containers under inert gas (N₂/Ar) to limit oxidation .
  • Conduct toxicity screenings (e.g., Ames test for mutagenicity) prior to in vivo studies .

Advanced: How can computational methods predict the compound’s pharmacokinetic properties?

Methodological Answer:
Employ QSAR models (Quantitative Structure-Activity Relationships) to estimate logP, bioavailability, and metabolic pathways. Tools like AutoDock Vina or Schrödinger Suite simulate binding affinities to cytochrome P450 enzymes. Validate predictions with in vitro microsomal assays . For ADMET profiling, use SwissADME or pkCSM databases to prioritize synthetic analogs .

Advanced: What spectroscopic techniques resolve structural ambiguities in derivatives of this compound?

Methodological Answer:

  • NOESY NMR identifies spatial proximity of protons in stereoisomers.
  • X-ray crystallography confirms absolute configuration for crystalline derivatives.
  • High-resolution mass spectrometry (HRMS) distinguishes isobaric impurities (e.g., C vs. CH₂ substitutions) . Pair with DFT calculations (Density Functional Theory) to correlate spectral data with electronic structures .

Basic: How is the compound’s purity validated for pharmacological studies?

Methodological Answer:

  • HPLC-UV/ELSD (Evaporative Light Scattering Detection) quantifies impurities ≥0.1%.
  • Elemental analysis (C, H, N) confirms stoichiometry within ±0.4% deviation.
  • Karl Fischer titration measures residual water content (<1% w/w) .

Advanced: What statistical methods address variability in dose-response experiments?

Methodological Answer:

  • Mixed-effects models account for batch-to-batch variability and repeated measures.
  • Bootstrap resampling calculates robust confidence intervals for EC₅₀ values.
  • Mann-Whitney U tests compare non-parametric data across treatment groups .

Basic: What theoretical frameworks underpin the compound’s potential as a CNS agent?

Methodological Answer:
Hypotheses often stem from ligand-receptor interaction theories (e.g., dopamine/serotonin receptor modulation) and blood-brain barrier (BBB) penetration models (Lipinski’s Rule of Five). Validate via PAMPA-BBB assays and in silico BBB permeability predictors .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.